1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of an indole moiety, a pyridine ring, and a piperidine carboxamide structure
Preparation Methods
The synthesis of 1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Indole Moiety to Piperidine: The indole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction, where the indole nitrogen attacks a suitable electrophile on the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is attached via an ether linkage, which can be achieved through a nucleophilic aromatic substitution reaction between the pyridine derivative and a suitable leaving group on the phenyl ring.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including receptors and enzymes.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxylate: This compound has a similar structure but features a carboxylate group instead of a carboxamide group.
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group, which can lead to different chemical and biological properties.
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-thioamide: This compound features a thioamide group, which can also result in distinct reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c31-26(29-24-11-3-4-12-25(24)32-21-8-5-13-27-16-21)19-7-6-14-30(17-19)18-20-15-28-23-10-2-1-9-22(20)23/h1-5,8-13,15-16,19,28H,6-7,14,17-18H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAZMAVVEBQKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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